N-(3-Cyano-4-hydroxyphenyl)isobutyramide
Description
N-(3-Cyano-4-hydroxyphenyl)isobutyramide is an aromatic amide derivative characterized by an isobutyramide group (-CONHC(CH₃)₂) attached to a phenyl ring substituted with a cyano (-CN) group at the 3-position and a hydroxyl (-OH) group at the 4-position. The compound’s structure confers unique physicochemical properties:
- Cyano group: Electron-withdrawing, enhancing electrophilic reactivity and dipole interactions.
- Hydroxyl group: Increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to non-polar analogs.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(3-cyano-4-hydroxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)11(15)13-9-3-4-10(14)8(5-9)6-12/h3-5,7,14H,1-2H3,(H,13,15) |
InChI Key |
FGSRKUYWUCDELX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4-hydroxyphenyl)isobutyramide typically involves the reaction of 3-cyano-4-hydroxyaniline with isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-Cyano-4-hydroxyaniline+Isobutyryl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4-hydroxyphenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents (e.g., thionyl chloride) and alkoxides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
N-(3-Cyano-4-hydroxyphenyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-hydroxyphenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural motifs with N-(3-Cyano-4-hydroxyphenyl)isobutyramide, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Cyano (-CN): Enhances ring electrophilicity, as seen in 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide, where the 2-CN group stabilizes negative charge in intermediates . Trifluoromethyl (-CF₃): Increases lipophilicity and metabolic resistance, as in N-(3-(trifluoromethyl)phenyl)isobutyramide . Chloro (-Cl): In 3-chloro-N-phenyl-phthalimide, the chloro group facilitates polymerization reactions by activating the phthalimide ring .
Hydroxyl (-OH) vs. Halogens :
Amide Group Variations
- Isobutyramide vs. Acetamide analogs (e.g., 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide) may exhibit faster clearance due to lower steric protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
